5-Methoxyindan

Vue d'ensemble

Description

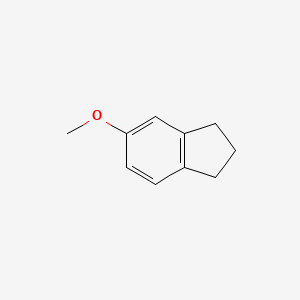

5-Methoxyindan: is an organic compound characterized by an indan structure with a methoxy group attached. Its molecular formula is C10H12O and it has a molar mass of 148.2 g/mol . This compound appears as a colorless or light yellow solid with a melting point of approximately 40-42°C and a boiling point of about 225-230°C . It is insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Methoxyindan can be synthesized through various methods, including:

Phenyl/Alkyl Grignard Reaction: This involves the reaction of phenyl or alkyl Grignard reagents with appropriate precursors.

Friedel-Crafts Reaction: This method involves the alkylation or acylation of aromatic compounds using catalysts like aluminum chloride.

Industrial Production Methods: The specific industrial production methods for this compound may vary depending on the desired application and scale of production. Generally, the methods involve the use of standard organic synthesis techniques, ensuring high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-Methoxyindan can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into more reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Applications De Recherche Scientifique

Medicinal Chemistry

5-Methoxyindan plays a crucial role in the development of therapeutic agents, particularly for neurological disorders. Its derivatives have shown promise as:

- Monoamine Reuptake Inhibitors : These compounds target serotonin and noradrenaline transporters, potentially treating conditions such as depression, anxiety, and schizophrenia . For instance, certain derivatives have demonstrated significant inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes associated with Alzheimer's disease .

Biological Research

In biological studies, this compound serves as a reagent to investigate biochemical pathways. Its derivatives have been explored for their ability to inhibit key enzymes involved in neurotransmitter metabolism, which is pivotal for understanding neuropharmacological mechanisms .

Organic Synthesis

This compound is utilized as an intermediate in synthesizing various organic compounds. For example:

- Synthesis of Spirocyclic Derivatives : Researchers have synthesized spiro[cyclohexane-1,2′-[2H]indene] derivatives from this compound, targeting steroid 5α-reductase inhibition, relevant for treating benign prostatic hyperplasia.

Case Study 1: Inhibition of AChE and MAO-B

A study investigated the photophysical properties of 2-benzylideneindan-1-one analogs containing the this compound moiety. The E-isomer exhibited potent inhibitory activity against AChE (IC50 = 0.113 μM) and MAO-B (IC50 = 0.260 μM), showcasing its potential in treating Alzheimer's disease .

Case Study 2: Regioselective Demethylation

Research demonstrated that this compound could undergo regioselective demethylation using methanesulfonic acid, yielding specific derivatives that could be further explored for their biological activity.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Monoamine reuptake inhibitors | Effective against depression and anxiety disorders |

| Biological Research | Enzyme inhibition studies | Significant AChE and MAO-B inhibition |

| Organic Synthesis | Intermediate for complex organic compounds | Synthesis of spirocyclic derivatives |

Mécanisme D'action

The mechanism of action of 5-Methoxyindan involves its interaction with various molecular targets and pathways. While specific details may vary, it is known to participate in biochemical reactions that influence cellular processes. The methoxy group plays a crucial role in its reactivity and interaction with other molecules .

Comparaison Avec Des Composés Similaires

5-Methoxyindane: Similar in structure but may have different reactivity and applications.

5-Methoxyindan-1-one: An oxidized form of this compound with distinct properties and uses.

Uniqueness: this compound is unique due to its specific indan structure with a methoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications .

Activité Biologique

5-Methoxyindan, a compound characterized by its methoxy substitution on the indan structure, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound (CHO) features a methoxy group attached to the indan ring system. Its planar structure facilitates interactions with biological targets, making it an important intermediate in the synthesis of various bioactive compounds .

1. Cholinesterase Inhibition

One of the notable biological activities of this compound derivatives is their inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A study reported that compounds derived from this compound exhibited significant inhibitory effects against AChE with IC values in the low nanomolar range. For instance, one derivative showed an IC of 0.113 μM for AChE and 0.260 μM for monoamine oxidase B (MAO-B), demonstrating selectivity over other isoforms .

| Compound | AChE IC (μM) | MAO-B IC (μM) |

|---|---|---|

| This compound Derivative 1 | 0.113 | 0.260 |

| Z-Isomer of Derivative 1 | 1.15 | 1.94 |

The E/Z isomerization affected the inhibitory potency, with the E isomer showing significantly higher activity compared to its Z counterpart .

2. Antiproliferative Activity

Research has indicated that this compound derivatives possess antiproliferative properties against various cancer cell lines. The IC values for these compounds ranged from 1.2 to 5.3 μM, indicating moderate to strong activity against cancer cells such as HCT116 and MCF-7 .

| Compound | Cell Line | IC (μM) |

|---|---|---|

| Compound A | HCT116 | 2.2 |

| Compound B | MCF-7 | 3.1 |

These results suggest that modifications in the structure can enhance or reduce biological activity, emphasizing the importance of structural optimization in drug design.

3. Antioxidant Activity

The antioxidant properties of this compound derivatives were evaluated using various assays, including DPPH and FRAP methods. Some compounds demonstrated significant antioxidant activity, which was correlated with their ability to scavenge reactive oxygen species (ROS). However, the antioxidant capacity did not always correlate with antiproliferative effects, indicating a complex relationship between these activities .

Case Study: Dual AChE/MAO-B Inhibitors

A recent study focused on synthesizing new analogs of this compound aimed at dual inhibition of AChE and MAO-B for potential Alzheimer's disease treatment. The most promising compound showed low nanomolar inhibition against both targets, highlighting the therapeutic potential of this compound class in neurodegenerative diseases .

Case Study: Anticancer Activity

In another study, a series of methoxy-substituted indanones were synthesized and tested for their anticancer properties against several cell lines. The findings revealed that certain derivatives exhibited selective cytotoxicity towards MCF-7 cells while maintaining low toxicity towards normal cells, suggesting a potential for targeted cancer therapies .

Propriétés

IUPAC Name |

5-methoxy-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-11-10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPWEFVZGFJESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10281207 | |

| Record name | 5-Methoxyindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5111-69-3 | |

| Record name | 5111-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxyindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the spiro[cyclohexane-1,2′-[2H]indene] scaffold synthesized from 5-Methoxyindan?

A1: Researchers synthesized spiro[cyclohexane-1,2′-[2H]indene] derivatives from this compound as potential inhibitors of steroid 5α-reductase []. This enzyme plays a crucial role in steroid hormone metabolism, and its inhibition is a therapeutic target for conditions like benign prostatic hyperplasia. The designed spirocyclic scaffold mimics structural features of known inhibitors, aiming to achieve similar biological activity.

Q2: How does the structure of this compound contribute to the synthesis of complex molecules like oxogambirtannine?

A2: The structure of this compound, specifically the ketone functionality at the 1-position, allows for its incorporation into larger ring systems. Researchers utilized this feature to synthesize the indole alkaloid oxogambirtannine []. Through a photo-induced rearrangement of a spirocyclic intermediate formed from this compound-1-one and a tetrahydro-β-carboline derivative, they successfully constructed the complex oxogambirtannine framework.

Q3: How does this compound behave in photo-oxidation reactions?

A3: Studies show that this compound undergoes TiO2-sensitized photo-oxidation in a deaerated acetonitrile solution, primarily yielding 6-methoxyindene and 5-methoxy-1-indanone []. This reaction proceeds through an electron-transfer mechanism, where this compound donates an electron to the photogenerated hole on the TiO2 surface. The resulting radical cation then undergoes further reactions, leading to the observed products.

Q4: Can this compound undergo regioselective demethylation?

A4: Yes, researchers achieved regioselective cleavage of the methoxy group in this compound using methanesulfonic acid in the presence of methionine []. This method selectively demethylated the 5-methoxy group, leaving the aromatic ring intact, highlighting the potential for generating specific derivatives.

Q5: What insights do we have into the three-dimensional structure of this compound-1-one?

A5: X-ray crystallography studies revealed that the molecule of this compound-1-one is planar []. This planarity likely influences its reactivity and ability to participate in specific interactions, such as π-stacking, in more complex molecular architectures.

Q6: What are the potential applications of 6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]-isoquinoline derivatives derived from this compound?

A6: Researchers synthesized 6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]-isoquinoline derivatives, incorporating the this compound moiety, to study electron exchange between aromatic chromophores []. These compounds, mimicking the β-phenethylamine pharmacophore, offer valuable insights into structure-activity relationships and could potentially lead to new drug candidates.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.